7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound known for its unique structure and potential applications in various scientific fields This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is characterized by a fused ring system containing both pyrrole and pyrimidine rings
Biochemical Analysis
Biochemical Properties
7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as xanthine oxidase, which is involved in the oxidative metabolism of purines . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of protein kinase B (Akt), a key player in cell survival and proliferation pathways . Additionally, it can impact gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, its interaction with xanthine oxidase results in the inhibition of this enzyme, thereby affecting the oxidative metabolism of purines . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity and effectiveness. Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its interaction with xanthine oxidase, for example, affects the oxidative metabolism of purines, leading to changes in metabolite levels and metabolic flux . Additionally, this compound may influence other metabolic pathways by modulating the activity of key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or binding proteins, which facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity, affecting processes such as enzyme inhibition, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of cyclohexylamine with suitable pyrimidine derivatives can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper chloride (CuCl) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxone in dimethylformamide (DMF) at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3) in DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s structure allows it to fit into the enzyme’s binding pocket, thereby blocking its activity. This inhibition can lead to various downstream effects, depending on the enzyme’s role in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2,5,6-triphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
Uniqueness
7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol stands out due to its unique cyclohexyl and dimethyl substitutions, which confer distinct chemical properties and potential biological activities. These structural features may enhance its binding affinity to specific targets and improve its stability under various conditions.
Properties
IUPAC Name |
7-cyclohexyl-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-9-10(2)17(11-6-4-3-5-7-11)13-12(9)14(18)16-8-15-13/h8,11H,3-7H2,1-2H3,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJVVTXNSDAMKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=O)NC=N2)C3CCCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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